Arsenic(III) telluride, with the chemical formula , is an inorganic compound classified as a semiconductor. It belongs to the group of sesquichalcogenides, which are compounds formed by combining elements from groups 15 and 16 of the periodic table. This compound exhibits significant interest in various scientific applications, particularly in the fields of nonlinear optics and thermoelectric materials. Arsenic(III) telluride exists in two distinct crystalline forms: the monoclinic alpha phase and the rhombohedral beta phase, which can be interconverted under specific conditions such as pressure.
Arsenic(III) telluride is sourced from various suppliers specializing in chemical compounds, including Thermo Scientific and American Elements, which provide high-purity samples for laboratory use. The compound is classified under several regulatory frameworks due to its toxicity and potential health hazards. It is listed under CAS number 12044-54-1 and has been assigned various safety classifications due to its carcinogenic properties.
Arsenic(III) telluride can be synthesized through several methods:
The synthesis conditions, such as temperature, pressure, and the presence of catalysts, significantly influence the purity and crystallinity of arsenic(III) telluride. Typically, temperatures around 600-800 °C are used for direct synthesis methods.
Arsenic(III) telluride has a complex molecular structure characterized by chains of units that stack together through weak Van der Waals forces. The compound's crystal structure varies with pressure:
Arsenic(III) telluride participates in several chemical reactions:
The reactivity of arsenic(III) telluride requires careful handling due to its toxicity and potential environmental hazards associated with its decomposition products.
The mechanism of action for arsenic(III) telluride primarily involves its behavior as a semiconductor. It conducts electricity through holes rather than electrons, making it suitable for applications in thermoelectric devices where heat is converted into electrical energy. The efficiency of this process is influenced by temperature gradients across the material.
Relevant data indicates that arsenic(III) telluride poses significant health risks if inhaled or ingested, necessitating strict safety protocols during handling.
Arsenic(III) telluride finds applications in several scientific fields:
The stabilization of β-As₂Te₃ (rhombohedral phase) requires precise pressure control due to its metastable nature under ambient conditions. Experimental studies confirm that the monoclinic-to-rhombohedral phase transition initiates between 6–8 GPa and completes at ~10 GPa [1]. This transition is irreversible, allowing the β-phase to remain kinetically trapped upon pressure release. The rhombohedral structure (space group R$\bar{3}$m) exhibits a 40% reduction in bandgap (0.22 eV) compared to the α-phase (0.48 eV), significantly enhancing its electronic transport properties [1].
Table 1: Phase-Specific Properties of As₂Te₃
Property | α-As₂Te₃ (Monoclinic) | β-As₂Te₃ (Rhombohedral) |
---|---|---|
Crystal System | Monoclinic (C2/m) | Rhombohedral (R$\bar{3}$m) |
Bandgap (eV) | 0.48 | 0.22 |
Electrical Conductivity | Moderate | High |
Thermoelectric ZT | ~0.70 | ~0.70 |
Phase Transition Pressure | - | 6-10 GPa |
Substrate-mediated epitaxy provides an alternative route for β-phase stabilization. Van der Waals epitaxy on WS₂ monolayers reduces the formation energy of β-As₂Te₃ by ~306.3 kJ/mol through interfacial interactions [2]. Theoretical calculations reveal a substantial kinetic barrier (~80 kJ/mol) between α and β phases, explaining the persistence of the metastable β-phase after synthesis [2]. This technique enables thickness-controlled growth from monolayer to micrometer scales, with β-phase nanoribbons exhibiting exceptional hole mobility (690.7 cm² V⁻¹ s⁻¹) and ON-state current density (1270 μA μm⁻¹) [2].
Ultrasonication enables low-temperature synthesis of amorphous As₂Te₃ through colloidal processing. This technique exfoliates crystalline precursors in solvents with specific Hansen solubility parameters (dp/dh = 13–29), such as diethyleneglycol (DEG) or n-hexylamine (HA) [7]. The cavitation energy (20–40 kHz, 100–500 W/cm²) fragments crystalline domains while preventing recrystallization. Ultrasonication parameters critically determine particle morphology:
Table 2: Ultrasonication Parameters for Amorphous As₂Te₃ Synthesis
Parameter | Optimal Range | Effect on Product |
---|---|---|
Frequency | 20–40 kHz | Controls cavitation intensity |
Power Density | 200–300 W/cm² | Prevents local crystallization |
Duration | 2–4 hours | Ensures complete amorphization |
Solvent Dipole | >3.0 D | Enhances colloidal stability |
Precursor Conc. | 0.5–1.0 mg/mL | Prevents reaggregation |
Raman spectroscopy confirms amorphization through characteristic band shifts: the crystalline As–Te vibration (120 cm⁻¹) broadens to 100–150 cm⁻¹ with decreased intensity, while X-ray diffraction shows complete loss of long-range order evidenced by halo patterns at 20–30° 2θ [7]. The resulting amorphous particles exhibit red-shifted optical absorption edges, indicating increased band tails and localized states within the bandgap.
Arsenic telluride glasses require stringent oxygen control (<1 ppm) during processing to prevent oxide formation. Advanced melt-quenching employs a three-zone furnace with precisely regulated thermal profiles:
Quenching parameters determine glass transition behavior:
The meniscus control during casting critically affects optical quality: concave menisci induce tensile stresses increasing scattering losses, while convex profiles minimize defects. High-purity glasses exhibit transmission from 2–20 μm, making them suitable for mid-IR photonics [4].
Dopant selection in As₂Te₃ targets specific electronic modifications:
Table 3: Dopant Effects on As₂Te₃ Properties
Dopant | Concentration (at%) | Effect on Electrical Conductivity | ZT Enhancement | Mechanism |
---|---|---|---|---|
Sn | 0.5–1.0 | +300% | 1.25× | Acceptor level formation |
Bi | 0.8–1.2 | Converts to n-type | 1.15× | Donor state introduction |
Pr | 0.3–0.6 | -20% | 1.40× | Phonon scattering |
Se (Te subst.) | 5–10 | -40% | 0.90× | Band widening |
Doping efficacy depends on synthesis method:
Sn-doped β-As₂Te₃ exhibits exceptional thermoelectric performance with ZT reaching 1.25 at 400 K, surpassing undoped material by 40% [1] [5]. This enhancement stems from resonant levels near the Fermi energy that simultaneously improve the Seebeck coefficient (+150 μV/K) and electrical conductivity while reducing lattice thermal conductivity through point-defect scattering.
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